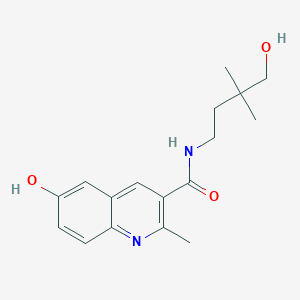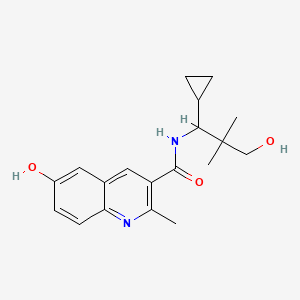
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide, also known as HDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HDQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
作用機序
The exact mechanism of action of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been shown to inhibit the activity of Topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to modulate the expression of a number of genes involved in cancer progression and metastasis.
実験室実験の利点と制限
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has several advantages for lab experiments, including its potent antitumor activity, its ability to inhibit multiple pathways involved in cancer progression, and its relatively low toxicity. However, 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide. One area of interest is the development of more efficient synthesis methods for 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide, as well as the synthesis of analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Finally, further studies are needed to elucidate the exact mechanism of action of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide involves the reaction of 2-methylquinoline-3-carboxylic acid with 4-hydroxy-3,3-dimethylbutylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then oxidized using potassium permanganate to yield the final product, 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide.
科学的研究の応用
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in vivo.
特性
IUPAC Name |
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-14(16(22)18-7-6-17(2,3)10-20)9-12-8-13(21)4-5-15(12)19-11/h4-5,8-9,20-21H,6-7,10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVIKYFPSGWCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)NCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamoyl]pyrrolidin-3-yl]acetate](/img/structure/B7435125.png)
![N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide](/img/structure/B7435135.png)
![[1-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7435151.png)
![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![(1R,2R)-2-[4-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]triazol-1-yl]cyclopentan-1-ol](/img/structure/B7435177.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-3-[[3-(hydroxymethyl)oxolan-3-yl]methyl]urea](/img/structure/B7435183.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)
![1-[(4-Methylpyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7435197.png)
![benzyl 3-[(3S)-3-fluoropyrrolidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B7435208.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrazin-2-ylpyrimidin-2-amine](/img/structure/B7435215.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-3-(3-hydroxyphenyl)propan-1-one](/img/structure/B7435222.png)
![1-[(2-Aminopyrimidin-4-yl)-methylamino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B7435227.png)
